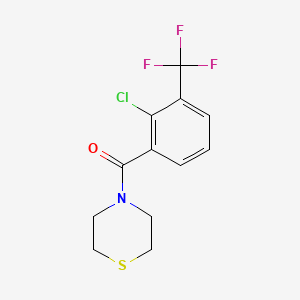
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H11ClF3NOS and a molecular weight of 309.73 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a thiomorpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves several steps. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The thiomorpholino group enhances its solubility and bioavailability. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(2-Chloro-6-(trifluoromethyl)phenyl)(thiomorpholino)methanone: This compound has a similar structure but with the chloro and trifluoromethyl groups in different positions on the phenyl ring.
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone: Another similar compound with different substitution patterns.
Propiedades
Fórmula molecular |
C12H11ClF3NOS |
|---|---|
Peso molecular |
309.74 g/mol |
Nombre IUPAC |
[2-chloro-3-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H11ClF3NOS/c13-10-8(2-1-3-9(10)12(14,15)16)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2 |
Clave InChI |
JMIBFCLQUZKMOR-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



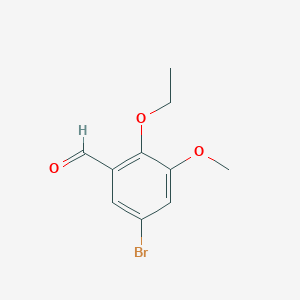

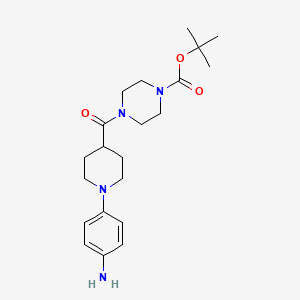
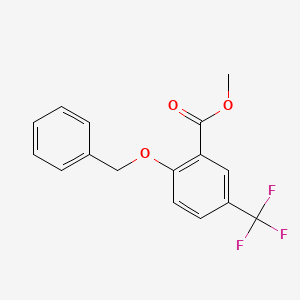
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
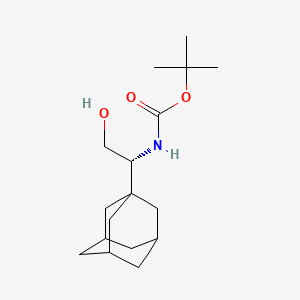
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
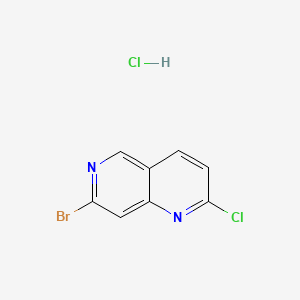

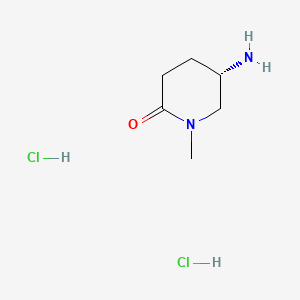
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)


